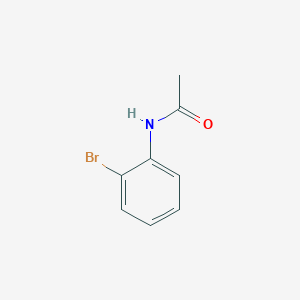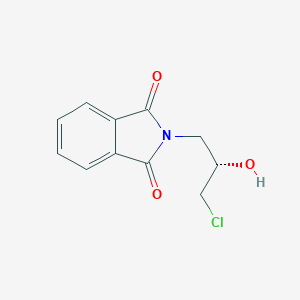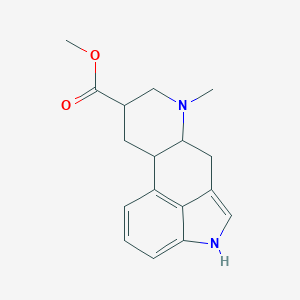
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is a chemical compound that belongs to the ergoline family. It is a complex organic molecule that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- exerts its effects by binding to various receptors in the body, including dopamine, serotonin, and adrenergic receptors. It has been shown to have agonistic effects on dopamine receptors, which may contribute to its neuroprotective effects. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have insecticidal properties by disrupting the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- has several advantages for lab experiments. It is a complex organic molecule that can be synthesized using relatively simple chemical reactions. It has been extensively studied and its mechanisms of action are well understood. However, it also has some limitations. It is a relatively expensive compound, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)-. One area of research is the development of new drugs based on its chemical structure. Another area of research is the investigation of its potential use in the treatment of other neurodegenerative disorders. Additionally, further research is needed to fully understand its insecticidal properties and potential use as a natural pesticide. Finally, there is a need for further research on its potential use in the production of dyes and other organic compounds.
Synthesemethoden
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- can be synthesized using various methods. One of the most common methods is the condensation of 6-methyltryptamine with ethyl acetoacetate, followed by esterification with methanol. The resulting compound is then subjected to a series of chemical reactions, including oxidation and reduction, to yield Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)-.
Wissenschaftliche Forschungsanwendungen
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)-)- has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have neuroprotective effects and may be used in the treatment of neurodegenerative disorders such as Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of migraines. In agriculture, it has been shown to have insecticidal properties and may be used as a natural pesticide. In industry, it has been studied for its potential use in the production of dyes and other organic compounds.
Eigenschaften
CAS-Nummer |
5143-94-2 |
|---|---|
Produktname |
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- |
Molekularformel |
C₁₇H₂₀N₂O₂ |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
methyl (6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13+,15+/m0/s1 |
InChI-Schlüssel |
OSKZYLPFYNARRX-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Andere CAS-Nummern |
5143-94-2 |
Synonyme |
9,10-Dihydroisolysergic Acid I Methyl Ester; 6-Methylergoline-8-carboxylic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



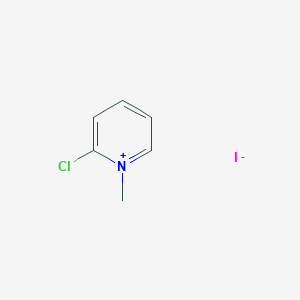

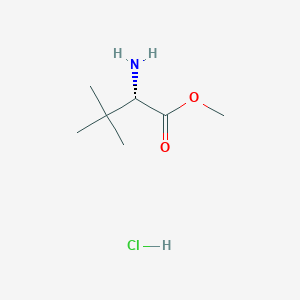
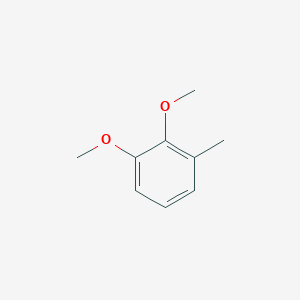

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

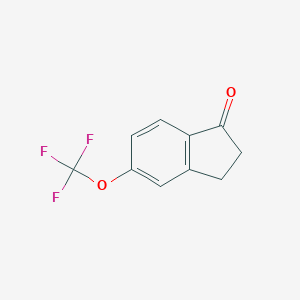
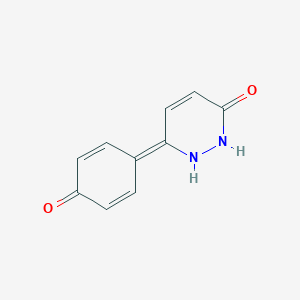
![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
